- Novel synthesis of benzofuran- and indol-2-yl-methanamine derivativesTetrahedron Letters, 2015, 56(1), 89-94,
Cas no 89302-15-8 (2-(5-methoxy-2-nitrophenyl)acetonitrile)

89302-15-8 structure
Nombre del producto:2-(5-methoxy-2-nitrophenyl)acetonitrile
Número CAS:89302-15-8
MF:C9H8N2O3
Megavatios:192.1714220047
MDL:MFCD03840728
CID:721005
PubChem ID:10867168
2-(5-methoxy-2-nitrophenyl)acetonitrile Propiedades químicas y físicas
Nombre e identificación
-
- Benzeneacetonitrile,5-methoxy-2-nitro-
- 2-(5-methoxy-2-nitrophenyl)acetonitrile
- 2-NITRO-5-METHOXYPHENYLACETONITRILE
- (5-methoxy-2-nitrophenyl)acetonitrile
- 2-(2-nitro-5-methoxyphenyl)acetonitrile
- 5-methoxy-2-nitrobenzeneacetonitrile
- Benzeneacetonitrile,5-methoxy-2-nitro
- (5-Methoxy-2-nitro-phenyl)-acetonitrile
- 5-Methoxy-2-nitrobenzeneacetonitrile (ACI)
- 5-Methoxy-2-nitrophenylacetonitrile
- AB16549
- CS-0237047
- EN300-177016
- AC-12268
- AS-43149
- MFCD03840728
- AAPROLSGJIZKSF-UHFFFAOYSA-N
- AKOS005203191
- 89302-15-8
- Z1198163390
- (5-methoxy-2-nitrophenyl)-acetonitrile
- SCHEMBL2260013
- DTXSID50446398
- (5-Methoxy-2-nitro-phenyl)acetonitrile
-
- MDL: MFCD03840728
- Renchi: 1S/C9H8N2O3/c1-14-8-2-3-9(11(12)13)7(6-8)4-5-10/h2-3,6H,4H2,1H3
- Clave inchi: AAPROLSGJIZKSF-UHFFFAOYSA-N
- Sonrisas: N#CCC1C([N+](=O)[O-])=CC=C(OC)C=1
Atributos calculados
- Calidad precisa: 192.05300
- Masa isotópica única: 192.05349212g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 14
- Cuenta de enlace giratorio: 3
- Complejidad: 253
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.4
- Superficie del Polo topológico: 78.8Ų
Propiedades experimentales
- Denso: 1.268
- Punto de ebullición: 366.9°C at 760 mmHg
- Punto de inflamación: 175.7°C
- índice de refracción: 1.559
- PSA: 78.84000
- Logp: 2.19268
2-(5-methoxy-2-nitrophenyl)acetonitrile Información de Seguridad
2-(5-methoxy-2-nitrophenyl)acetonitrile Datos Aduaneros
- Código HS:2926909090
- Datos Aduaneros:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-(5-methoxy-2-nitrophenyl)acetonitrile PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
abcr | AB450126-1g |
2-(5-Methoxy-2-nitrophenyl)acetonitrile, 95%; . |
89302-15-8 | 95% | 1g |
€540.40 | 2025-02-27 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0156-5g |
(5-Methoxy-2-nitro-phenyl)-acetonitrile |
89302-15-8 | 96% | 5g |
¥10422.78 | 2025-01-21 | |
TRC | M266658-250mg |
2-(5-methoxy-2-nitrophenyl)acetonitrile |
89302-15-8 | 250mg |
$ 320.00 | 2022-06-04 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0156-100mg |
(5-Methoxy-2-nitro-phenyl)-acetonitrile |
89302-15-8 | 96% | 100mg |
992.21CNY | 2021-05-08 | |
TRC | M266658-50mg |
2-(5-methoxy-2-nitrophenyl)acetonitrile |
89302-15-8 | 50mg |
$ 95.00 | 2022-06-04 | ||
abcr | AB450126-5 g |
2-(5-Methoxy-2-nitrophenyl)acetonitrile |
89302-15-8 | 5g |
€1,213.00 | 2022-06-10 | ||
Enamine | EN300-177016-5.0g |
2-(5-methoxy-2-nitrophenyl)acetonitrile |
89302-15-8 | 95.0% | 5.0g |
$750.0 | 2025-02-20 | |
eNovation Chemicals LLC | D966616-100mg |
(5-Methoxy-2-nitro-phenyl)-acetonitrile |
89302-15-8 | 95% | 100mg |
$190 | 2024-07-28 | |
Enamine | EN300-177016-0.5g |
2-(5-methoxy-2-nitrophenyl)acetonitrile |
89302-15-8 | 95.0% | 0.5g |
$195.0 | 2025-02-20 | |
Cooke Chemical | BD8762347-1g |
2-(5-Methoxy-2-nitrophenyl)acetonitrile |
89302-15-8 | 96% | 1g |
RMB 2233.60 | 2025-02-20 |
2-(5-methoxy-2-nitrophenyl)acetonitrile Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; -24 °C; 2.5 h, -24 °C
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Solvents: Ethanol ; 4 h, rt
Referencia
- Palladium-Catalyzed Dual Annulation: A Method for the Synthesis of NorneocryptolepineOrganic Letters, 2019, 21(6), 1730-1734,
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; -24 °C; 2.5 h, -24 °C
Referencia
- Active and Recyclable Catalytic Synthesis of Indoles by Reductive Cyclization of 2-(2-Nitroaryl)acetonitriles in the Presence of Co-Rh Heterobimetallic Nanoparticles with Atmospheric Hydrogen under Mild ConditionsOrganic Letters, 2016, 18(21), 5508-5511,
Synthetic Routes 4
Condiciones de reacción
1.1 Reagents: Sodium carbonate Solvents: Water
Referencia
- Synthesis of mitomycin C analogs. 2. Introduction of a leaving group at C-1 and oxidation of the aromatic ring in 2,3,9,9a-tetrahydro-1H-pyrrolo[1,2-a]indolesJournal of Organic Chemistry, 1985, 50(20), 3797-806,
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide
Referencia
- An improved synthesis of 3-methyl-5-hydroxy protected indolesSynthetic Communications, 1994, 24(6), 839-48,
Synthetic Routes 6
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide
Referencia
- Azomethine Ylide Cycloaddition/Reductive Heterocyclization Approach to Oxindole Alkaloids: Asymmetric Synthesis of (-)-HorsfilineJournal of Organic Chemistry, 2001, 66(25), 8447-8453,
Synthetic Routes 7
Condiciones de reacción
Referencia
- Reactions of organic anions. Part 110. Vicarious nucleophilic substitution of hydrogen in nitroarenes with α-substituted nitriles and esters. Direct α-cyanoalkylation and α-carbalkoxyalkylation of nitroarenesJournal of Organic Chemistry, 1984, 49(9), 1494-9,
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide
Referencia
- Reactions of organic anions. 147. Simple and general synthesis of hydroxy- and methoxyindoles via vicarious nucleophilic substitution of hydrogenLiebigs Annalen der Chemie, 1988, (3), 203-8,
2-(5-methoxy-2-nitrophenyl)acetonitrile Raw materials
- Ethyl 2-cyano-2-(5-methoxy-2-nitrophenyl)acetate
- 2-(dimethylcarbamothioyl)sulfanylacetonitrile
- 4-Chlorophenoxyacetonitrile
- 2-(BROMOMETHYL)-4-METHOXY-1-NITROBENZENE
2-(5-methoxy-2-nitrophenyl)acetonitrile Preparation Products
2-(5-methoxy-2-nitrophenyl)acetonitrile Literatura relevante
-
1. Back matter
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:89302-15-8)2-(5-methoxy-2-nitrophenyl)acetonitrile

Pureza:99%
Cantidad:1g
Precio ($):322.0
atkchemica
(CAS:89302-15-8)2-(5-methoxy-2-nitrophenyl)acetonitrile

Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe